1-Methyl-1-propylpyrrolidinium bromide

Description

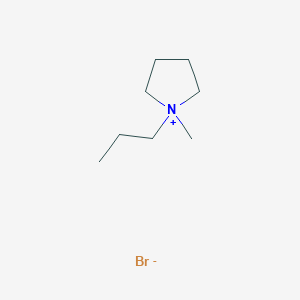

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1-propylpyrrolidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJAZZWDBWKZBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049328 | |

| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608140-09-6 | |

| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE22993LG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methyl-1-propylpyrrolidinium bromide physical properties

This technical guide details the physicochemical profile, synthesis, and applications of 1-Methyl-1-propylpyrrolidinium bromide , a critical quaternary ammonium salt serving as a precursor for high-performance ionic liquids.[1][2]

Core Identity & Physicochemical Characterization

Executive Summary

This compound (often abbreviated as [C3mpyr][Br] or [P13]Br ) is a pyrrolidinium-based quaternary ammonium salt.[1][2] Unlike its room-temperature ionic liquid (RTIL) derivatives (e.g., [C3mpyr][TFSI]), this compound is a high-melting solid at standard conditions.[2] Its primary utility lies as a high-purity intermediate for synthesizing electrochemical electrolytes and as a phase-transfer catalyst in organic synthesis.[1][2]

Researchers must distinguish between the intrinsic properties of this bromide salt (narrow electrochemical window, hydrophilic) and the properties of the ionic liquids derived from it (wide window, hydrophobic).

Molecular Architecture & Identification

The cation consists of a five-membered pyrrolidine ring with a permanent positive charge on the nitrogen atom, stabilized by methyl and propyl substituents.

| Parameter | Data |

| IUPAC Name | 1-Methyl-1-propylpyrrolidin-1-ium bromide |

| CAS Number | 608140-09-6 |

| Formula | |

| Molar Mass | 208.14 g/mol |

| SMILES | CCC[N+]1(C)CCCC1.[Br-] |

| Structure Class | Cyclic Quaternary Ammonium Salt |

Physical & Thermodynamic Properties

The following data represents the pure, anhydrous salt. Note that hygroscopicity significantly alters these values; "wet" samples will exhibit depressed melting points and altered solubility profiles.[2]

Solid-State Properties

| Property | Value / Range | Context |

| Physical State | White Crystalline Solid | At 25°C, 1 atm.[1][2] |

| Melting Point | 210 °C | Pure, dry salt (decomposition often follows melting).[2] |

| Density | ~1.34 g/cm³ | Estimated solid density.[2] |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; must be stored under inert gas (Ar/N₂).[2] |

Critical Note on Melting Point: Literature values vary significantly (e.g., some sources cite ~107°C).[2] This discrepancy is typically due to hydration.[2] The anhydrous salt possesses a high lattice energy, resulting in the 210°C melting point. Lower values indicate moisture contamination or impure polymorphs.[2]

Solubility Profile

-

Soluble: Water, Methanol, Ethanol, Acetonitrile, DMSO.

-

Insoluble: Diethyl ether, Hexane, Toluene, Ethyl Acetate (cold).

-

Application: The solubility differential between acetonitrile (solvent) and ethyl acetate (anti-solvent) is exploited for purification via recrystallization.[2]

Electrochemical Stability

The electrochemical window of [C3mpyr][Br] is dominated by the redox activity of the bromide anion.

-

Cathodic Limit (Reduction): Determined by the [C3mpyr]+ cation.[2] High stability against reduction, typically stable down to -3.0 V vs. Ag/AgCl (or ~0 V vs. Li/Li⁺).[2]

-

Anodic Limit (Oxidation): Determined by the Br⁻ anion.[2] Bromide oxidizes to bromine/tribromide at relatively low potentials (~1.0 V vs. Ag/AgCl ).[2]

Implication: This salt cannot be used directly as a high-voltage electrolyte.[1][2] It must undergo anion metathesis (e.g., to [TFSI]⁻ or [FSI]⁻) to unlock the full 5.0 V+ window characteristic of pyrrolidinium ionic liquids.[2]

Synthesis & Purification Protocol

The synthesis follows a standard Menshutkin reaction (nucleophilic substitution).[2]

Reaction Mechanism

The tertiary amine (N-methylpyrrolidine) attacks the electrophilic carbon of the alkyl halide (1-bromopropane), forming the quaternary ammonium salt.

Figure 1: Menshutkin synthesis pathway for this compound.

Step-by-Step Protocol

-

Reagents:

-

Procedure:

-

Isolation:

-

Purification (Recrystallization):

-

Drying (Critical):

-

Dry under high vacuum (< 1 mbar) at 60°C for at least 24 hours to remove trace solvent and moisture.[2]

-

Applications & Logic Flow

The utility of [C3mpyr][Br] is best understood as a "Gateway Salt."[2] It connects raw organic reagents to advanced electrochemical materials.[2]

Figure 2: Functional application workflow from precursor to end-use.[1][2]

Ionic Liquid Precursor

The most common use is the preparation of 1-methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C3mpyr][TFSI]) .[2]

-

Reaction: [C3mpyr][Br] + Li[TFSI] → [C3mpyr][TFSI] + LiBr↓

-

Advantage: The resulting [TFSI] salt is hydrophobic, allowing LiBr to be washed away with water, yielding an electrolyte with a 5.5V window.

Toxicology & Safety

Recent studies indicate a correlation between alkyl chain length and cytotoxicity.[2]

-

Trend: Toxicity increases with chain length (Octyl > Butyl > Propyl).[2]

-

Status: [C3mpyr][Br] is considered less toxic than its longer-chain counterparts but should still be handled as a skin/eye irritant (H315, H319).[2]

References

-

IoLiTec (Ionic Liquids Technologies). this compound, >99% Technical Data Sheet.[1][2] Retrieved from [2]

-

TCI Chemicals. Product Specification: 1-Methyl-1-propylpyrrolidin-1-ium Bromide (CAS 608140-09-6).[1][2] Retrieved from [2]

-

Kumar, R. et al. (2025).[2][3] Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids.[2] Environmental Toxicology.[2] Retrieved from

-

Zhou, Q. et al. (2008).[2][4] Physical and electrochemical properties of N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ionic liquids. Journal of Physical Chemistry B. Retrieved from [2][4]

-

PubChem. this compound Compound Summary. National Library of Medicine.[2] Retrieved from [2]

Sources

- 1. WO2012147953A1 - Novel method for producing azodicarbonamide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Physical and electrochemical properties of N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ionic liquids: PY13FSI and PY14FSI - PubMed [pubmed.ncbi.nlm.nih.gov]

A Toxicological Deep Dive into 1-Methyl-1-propylpyrrolidinium Bromide: A Guide for Researchers

This technical guide provides a comprehensive overview of the current toxicological understanding of 1-Methyl-1-propylpyrrolidinium bromide, a member of the ionic liquid family. Recognizing the nascent stage of research on this specific compound, this document extends beyond a simple data summary. It offers a framework for toxicological assessment, grounded in established methodologies and insights from the broader class of pyrrolidinium-based ionic liquids. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the potential hazards and the experimental pathways to elucidate them.

The Current State of Knowledge: Acknowledging the Data Gap

A thorough review of available literature and safety data reveals a significant gap in the specific toxicological data for this compound. The Safety Data Sheet (SDS) for this compound explicitly states that it has not yet been fully tested, and its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This underscores the critical need for empirical studies to characterize its potential hazards. While a definitive toxicity profile is not yet available, the following sections will provide a roadmap for generating this crucial data, drawing upon established principles of toxicology and the known properties of related ionic liquids.

The Broader Context: Toxicity of Pyrrolidinium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts with low melting points, often referred to as "designer solvents" due to their tunable physicochemical properties.[2] While their low volatility was initially perceived as a hallmark of "green" chemistry, studies have shown that many ILs exhibit toxicity towards various organisms.[3][4] The toxicity of an ionic liquid is a function of its constituent cation and anion. For pyrrolidinium-based ILs, the structure of the cation, particularly the length of the alkyl chains, plays a significant role in determining its biological activity.

The primary mechanism of cytotoxicity for many ionic liquids is believed to be the disruption of cell membranes. The lipophilic alkyl chains of the cation can intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of cellular contents, and ultimately, cell death. This membrane-disruptive activity is a key consideration in the toxicological assessment of this compound.

A Framework for Toxicological Evaluation

To address the existing data gap, a systematic toxicological evaluation of this compound is necessary. This evaluation should encompass a battery of in vitro and in vivo assays designed to assess key toxicological endpoints. The following sections detail the rationale and methodologies for these essential studies.

Acute Toxicity Assessment

The initial step in characterizing the toxicity of a novel compound is to determine its acute toxicity. This provides a quantitative measure of the dose required to produce adverse effects after a single administration.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimal number of animals to estimate the LD50 (the dose lethal to 50% of the test population).

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used. The choice of females is often justified as they are generally slightly more sensitive.

-

Dose Selection: A starting dose is selected based on available information or, in the absence of data, a default value (e.g., 175 mg/kg) is used.

-

Dosing: A single animal is dosed with the selected concentration.

-

Observation: The animal is observed for signs of toxicity for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher fixed increment.

-

If the animal dies, the next animal is dosed at a lower fixed increment.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Causality: This method is chosen for its ethical advantage of minimizing animal usage while still providing a statistically robust estimate of the LD50. The sequential nature of the dosing allows for a more refined estimation of the lethal dose compared to traditional methods that use large groups of animals at multiple fixed doses.

Caption: Workflow for OECD 425 Acute Oral Toxicity Testing.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are rapid and cost-effective methods to screen for the potential of a substance to cause cell death. These assays are crucial for understanding the concentration-dependent effects of a compound on cellular viability and for elucidating potential mechanisms of toxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Culture: A suitable cell line, such as human dermal fibroblasts or HepG2 (human liver cancer cell line), is cultured in a 96-well plate.[5][6]

-

Treatment: The cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 (the concentration that inhibits 50% of cell viability) can be calculated.

Causality: This assay is selected as it provides a quantitative measure of cytotoxicity by assessing mitochondrial function, a key indicator of cell health. A reduction in the ability of the cells to reduce MTT is indicative of mitochondrial damage and a loss of cell viability.

Genotoxicity Assessment

Genotoxicity assays are designed to detect substances that can cause damage to the genetic material (DNA) of cells. Such damage can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is typically required for regulatory purposes.

Experimental Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[7][8]

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli) are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on agar plates deficient in the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Causality: The rationale behind the Ames test is that a substance that can cause mutations in bacteria may also be mutagenic in mammals. The use of multiple bacterial strains with different types of mutations allows for the detection of various types of mutagens. The inclusion of the S9 fraction is critical, as some substances only become mutagenic after being metabolized.

Caption: Workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

Experimental Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.[9][10][11]

Methodology:

-

Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y or CHO) are cultured.

-

Treatment: The cells are exposed to this compound with and without metabolic activation (S9).

-

Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of binucleated cells) is determined by microscopic analysis.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Causality: This assay provides a comprehensive assessment of chromosomal damage. Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. Their presence is a clear indicator of genotoxic events that can have serious health implications.

Data Presentation and Interpretation

All quantitative data from the proposed studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Proposed Toxicological Assays for this compound

| Toxicological Endpoint | Assay | Test System | Key Parameter(s) |

| Acute Toxicity | Acute Oral Toxicity (OECD 425) | Rat | LD50 |

| Cytotoxicity | MTT Assay | Human Cell Line (e.g., HepG2) | IC50 |

| Genotoxicity | Bacterial Reverse Mutation Test (OECD 471) | S. typhimurium, E. coli | Fold increase in revertant colonies |

| Genotoxicity | In Vitro Micronucleus Test (OECD 487) | Mammalian Cells | Frequency of micronucleated cells |

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. This guide provides a scientifically rigorous and ethically considerate framework for elucidating its potential hazards. By systematically applying the established protocols for assessing acute toxicity, cytotoxicity, and genotoxicity, researchers can generate the necessary data to ensure the safe handling and application of this ionic liquid. The insights gained from these studies will be invaluable for drug development professionals and the broader scientific community, contributing to a more comprehensive understanding of the structure-toxicity relationships within the pyrrolidinium class of ionic liquids. Further research into the ecotoxicity and long-term toxic effects of this compound will also be essential for a complete risk assessment.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Retrieved from [Link]

- Kulacki, K. J., & Lamberti, G. A. (2008). Toxicity of imidazolium- and pyridinium-based ionic liquids to the freshwater snail, Physa acuta. Green Chemistry, 10(10), 104-110.

- Stolte, S., Steudte, S., Igartua, A., & Stepnowski, P. (2012). The (eco) toxicity of ionic liquids towards plants and algae. Current Organic Chemistry, 16(14), 1648-1673.

- OECD. (2001). OECD Guideline for the Testing of Chemicals, No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.

- OECD. (2018). OECD Guideline for the Testing of Chemicals, No.

- OECD. (2016). OECD Guideline for the Testing of Chemicals, No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.

- Cvjetko, M., Radošević, K., Tomica, A., Slivac, I., Vorkapić-Furač, J., & Gaurina Srček, V. (2012). Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. Arhiv za higijenu rada i toksikologiju, 63(1), 15-20.

- Liu, H., et al. (2015). Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. Genetics and Molecular Research, 14(4), 13934-13942.

Sources

- 1. iolitec.de [iolitec.de]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. geneticsmr.org [geneticsmr.org]

- 6. Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bacterial reverse mutation test | RE-Place [re-place.be]

- 8. gentronix.co.uk [gentronix.co.uk]

- 9. criver.com [criver.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD 487 Micronucleus Test: When to Use It [gentronix.co.uk]

The Ascent of Pyrrolidinium Ionic Liquids: A Legacy of Stability and Tunability

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The field of ionic liquids (ILs) has been characterized by rapid innovation, with new classes of these versatile materials continually emerging to address the evolving demands of science and industry. Among these, pyrrolidinium-based ionic liquids have carved out a significant niche, prized for their exceptional electrochemical and thermal stability. This guide provides a comprehensive exploration of the discovery, history, and fundamental properties of pyrrolidinium-based ILs, offering both a historical narrative and practical, in-depth technical information for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my aim is to not only present established protocols but to also illuminate the scientific reasoning that has guided the development of these remarkable materials.

The Genesis of a New Class: Addressing the Stability Imperative

The story of pyrrolidinium-based ionic liquids is deeply intertwined with the quest for more robust and reliable electrolytes for electrochemical devices. In the late 20th century, while imidazolium-based ILs were gaining significant attention, their susceptibility to reduction at the C-2 position of the imidazolium ring presented a limitation for certain applications, particularly in lithium batteries. This vulnerability spurred a search for alternative cation structures that could offer a wider electrochemical window.

A pivotal moment in this journey was the 1999 publication by Professor Douglas R. MacFarlane and his team, titled "Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases."[1][2] This seminal work introduced a new class of ionic liquids based on the N-alkyl, N-methylpyrrolidinium cation. The rationale behind this choice was elegantly simple: the absence of the acidic proton found in imidazolium cations was predicted to lead to enhanced cathodic stability.

The selection of the bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻ or TFSI) anion was equally deliberate. This anion was known to significantly depress the melting points of ammonium salts, a crucial factor in creating room-temperature ionic liquids.[1] The combination of the stable pyrrolidinium cation with the plasticizing effect of the TFSI anion proved to be a breakthrough, yielding ionic liquids with a unique and highly desirable set of properties.

The Architectural Versatility of Pyrrolidinium Ionic Liquids

A key feature of pyrrolidinium-based ILs is their "designability."[3] By systematically modifying the alkyl substituents on the pyrrolidinium ring and varying the anion, a vast library of ILs with tailored physicochemical properties can be synthesized. This tunability is a cornerstone of their widespread adoption in diverse applications.

The Cation: A Tale of Two Chains

The most common pyrrolidinium cations feature two alkyl groups attached to the nitrogen atom, typically N-methyl-N-alkylpyrrolidinium. The length and branching of the alkyl chain (the 'R' group) have a profound impact on the physical properties of the resulting ionic liquid.

-

Symmetry and Melting Point: Asymmetry in the cation structure is a key factor in disrupting crystal packing and lowering the melting point.[1] For instance, N-methyl-N-propylpyrrolidinium ([C₃mpyr]⁺) and N-methyl-N-butylpyrrolidinium ([C₄mpyr]⁺) cations, when paired with the TFSI anion, form ionic liquids that are liquid at or near room temperature. In contrast, more symmetric cations tend to have higher melting points.[1]

-

Viscosity and Conductivity: Generally, as the alkyl chain length increases, van der Waals interactions become more pronounced, leading to an increase in viscosity and a corresponding decrease in ionic conductivity.[3][4] This is a critical consideration for applications where efficient ion transport is paramount, such as in batteries and supercapacitors.

-

Electrochemical Window: The length of the alkyl chain can also subtly influence the electrochemical stability window. Longer alkyl chains have been observed to slightly extend the cathodic limit.[5][6]

The Anion: The Conductor of Properties

The choice of anion is arguably the most significant factor in determining the overall properties of the ionic liquid. A wide array of anions can be paired with the pyrrolidinium cation, each imparting distinct characteristics.[3]

| Anion | Common Abbreviation | Key Properties Imparted |

| Bis(trifluoromethanesulfonyl)imide | [NTf₂]⁻ or TFSI | Low melting point, high thermal stability, hydrophobicity, wide electrochemical window |

| Bis(fluorosulfonyl)imide | [N(SO₂F)₂]⁻ or FSI | High conductivity, low viscosity |

| Tetrafluoroborate | [BF₄]⁻ | Higher melting points compared to TFSI, moderate viscosity |

| Hexafluorophosphate | [PF₆]⁻ | High thermal stability, but susceptible to hydrolysis |

| Dicyanamide | [N(CN)₂]⁻ or DCA | Low viscosity |

Table 1. Common anions paired with pyrrolidinium cations and their influence on the resulting ionic liquid's properties.

Synthesis of Pyrrolidinium-Based Ionic Liquids: A Validated Workflow

The synthesis of pyrrolidinium-based ionic liquids is typically a two-step process: quaternization of the parent amine followed by anion metathesis. This section provides a detailed, self-validating protocol for the synthesis of a representative pyrrolidinium ionic liquid, N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C₄mpyr][NTf₂]).

Step 1: Quaternization to Form the Pyrrolidinium Halide

The first step involves the alkylation of N-methylpyrrolidine to form the quaternary ammonium halide salt. The choice of halide can influence the reaction conditions and the purity of the final product. Bromides are often preferred for their reactivity and ease of handling.

Experimental Protocol: Synthesis of N-butyl-N-methylpyrrolidinium Bromide ([C₄mpyr]Br)

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine (1.0 equivalent) in a suitable solvent such as acetonitrile or ethyl acetate.

-

Alkylation: While stirring vigorously, slowly add 1-bromobutane (1.0-1.1 equivalents) to the solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Isolation and Purification: Upon completion, the product, a white solid, will often precipitate from the solution upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials. For higher purity, recrystallization from a solvent mixture such as acetonitrile/ethyl acetate is recommended.[7]

-

Validation: The identity and purity of the [C₄mpyr]Br salt must be confirmed by ¹H and ¹³C NMR spectroscopy. The spectra should show the characteristic peaks for the pyrrolidinium cation and the absence of signals from the starting materials.

Causality Behind Experimental Choices:

-

Solvent Selection: Acetonitrile is a common choice due to its polarity, which facilitates the Sₙ2 reaction, and its relatively high boiling point, suitable for reflux conditions.

-

Stoichiometry: A slight excess of the alkylating agent can be used to ensure complete conversion of the N-methylpyrrolidine.

-

Purification: Washing with a non-polar solvent is crucial to remove non-ionic impurities. Recrystallization is the gold standard for obtaining a high-purity crystalline salt, which is essential for the subsequent anion exchange step.

Step 2: Anion Metathesis

The second step is an ion exchange reaction where the halide anion of the pyrrolidinium salt is replaced with the desired anion, in this case, TFSI. This is typically achieved by reacting the pyrrolidinium halide with a lithium or sodium salt of the target anion in a suitable solvent.

Experimental Protocol: Synthesis of [C₄mpyr][NTf₂]

-

Dissolution: Dissolve the purified [C₄mpyr]Br (1.0 equivalent) in deionized water. In a separate vessel, dissolve lithium bis(trifluoromethanesulfonyl)imide (Li[NTf₂]) (1.0-1.05 equivalents) in deionized water.

-

Metathesis Reaction: Combine the two aqueous solutions and stir vigorously at room temperature for several hours. The formation of the hydrophobic [C₄mpyr][NTf₂] will result in the formation of a second, denser liquid phase.

-

Phase Separation and Washing: Transfer the mixture to a separatory funnel and separate the lower ionic liquid phase. Wash the ionic liquid phase repeatedly with small portions of deionized water to remove any residual lithium bromide and unreacted Li[NTf₂]. The washing is complete when the aqueous phase shows a negative test for halide ions (e.g., with silver nitrate solution).

-

Drying: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period (24-48 hours) to remove any residual water.

-

Validation: The final product should be a clear, colorless to pale yellow liquid. Its purity should be confirmed by ¹H and ¹⁹F NMR spectroscopy. The water content should be determined by Karl Fischer titration to ensure it is below the acceptable limit for electrochemical applications (typically <10 ppm).

Causality Behind Experimental Choices:

-

Choice of Metathesis Salt: Lithium and sodium salts of the desired anion are commonly used due to their high solubility in water and the insolubility of the resulting halide salt in the ionic liquid phase.

-

Solvent System: Water is an effective solvent for the metathesis reaction as it readily dissolves the starting salts and facilitates the separation of the hydrophobic ionic liquid product.

-

Washing Step: This is a critical step to ensure the removal of inorganic salt impurities, which can significantly impact the electrochemical properties of the ionic liquid.

-

Drying: Water is a detrimental impurity in most electrochemical applications of ionic liquids. Rigorous drying under vacuum is essential to achieve the desired level of purity.

Diagram of the Synthesis Workflow:

Caption: A two-step synthesis workflow for a typical pyrrolidinium-based ionic liquid.

Characterization and Physicochemical Properties: A Toolkit for Quality and Performance

Thorough characterization of pyrrolidinium-based ionic liquids is essential to ensure their purity and to understand their physical and electrochemical properties. This section outlines the key characterization techniques and the critical data they provide.

Structural and Purity Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for confirming the chemical structure of the synthesized ionic liquid and for assessing its purity.[8][9][10]

-

¹H and ¹³C NMR: These spectra provide detailed information about the proton and carbon environments in the pyrrolidinium cation, confirming the success of the alkylation reaction. The absence of impurity peaks is a key indicator of purity.

-

¹⁹F NMR: This is particularly important for ionic liquids containing fluorinated anions like TFSI. The chemical shift and the absence of other fluorine-containing species confirm the identity and purity of the anion.

-

-

Karl Fischer Titration: This is the standard method for quantifying the water content in the ionic liquid. Low water content is critical for applications requiring a wide electrochemical window and high stability.

Thermal Properties

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid.[11][12][13][14] The onset of decomposition is a critical parameter, especially for high-temperature applications. Pyrrolidinium-based ILs with anions like TFSI typically exhibit high thermal stability, often exceeding 350-400 °C.

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the ionic liquid, including the melting point (Tₘ), glass transition temperature (T₉), and any solid-solid phase transitions.[13][15] For many pyrrolidinium-based ILs, a glass transition is observed rather than a distinct melting point, which is characteristic of their amorphous nature at low temperatures.

Physicochemical and Electrochemical Properties

-

Viscosity: The viscosity of an ionic liquid is a measure of its resistance to flow and is a crucial parameter for applications involving mass transport. It is typically measured using a viscometer over a range of temperatures. As mentioned, viscosity generally increases with increasing alkyl chain length on the cation.

-

Ionic Conductivity: High ionic conductivity is essential for electrochemical applications. It is measured using an impedance spectrometer. Pyrrolidinium-based ILs with smaller cations and anions like FSI tend to have higher conductivities.

-

Electrochemical Window (EW): The EW defines the potential range over which the ionic liquid is electrochemically stable.[16][17][18][19][20] It is typically determined by cyclic voltammetry (CV) using inert electrodes (e.g., glassy carbon or platinum). The cathodic and anodic limits are defined as the potentials at which a significant increase in current is observed, indicating the reduction or oxidation of the ionic liquid. Pyrrolidinium-based ILs are known for their wide electrochemical windows, often exceeding 5 volts.[5][21]

Diagram of the Characterization Workflow:

Caption: A comprehensive workflow for the characterization of pyrrolidinium-based ionic liquids.

The Enduring Legacy and Future Horizons

The discovery of pyrrolidinium-based ionic liquids marked a significant advancement in the field, providing a class of materials with a unique combination of high electrochemical stability, thermal robustness, and tunability. Their journey from a novel chemical curiosity to a cornerstone of modern electrochemistry is a testament to the power of rational design in materials science.

For researchers and drug development professionals, understanding the history, synthesis, and characterization of these ionic liquids is not merely an academic exercise. It is the foundation upon which new innovations are built. Whether it is in the development of safer, high-energy-density batteries, the design of novel drug delivery systems, or the creation of green and efficient catalytic processes, the principles that guided the discovery of pyrrolidinium-based ionic liquids continue to inspire the next generation of advanced materials. The future of this field undoubtedly lies in the continued exploration of new cation and anion combinations, the development of task-specific ionic liquids with tailored functionalities, and their integration into cutting-edge technologies that will shape our world.

References

-

MacFarlane, D. R.; Meakin, P.; Sun, J.; Amini, N.; Forsyth, M. Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases. J. Phys. Chem. B1999 , 103 (20), 4164–4170. [Link]

-

Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. Inorg. Chem.2023 , 62 (43), 17688–17697. [Link]

-

Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Molecules2021 , 26 (2), 398. [Link]

-

Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chem. Commun.2021 , 57 (5), 556-574. [Link]

-

Thermal behavior and heat capacities of pyrrolidinium-based ionic liquids by DSC. J. Chem. Thermodyn.2012 , 54, 133-140. [Link]

-

Investigating the Electrochemical Windows of Ionic Liquids. J. Electrochem. Soc.2016 , 163 (10), H3138-H3145. [Link]

-

N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. Electrochim. Acta2003 , 48 (14-16), 2167-2173. [Link]

-

Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules2020 , 25 (7), 1537. [Link]

-

Recent advances in NMR spectroscopy of ionic liquids. Prog. Nucl. Magn. Reson. Spectrosc.2022 , 129, 1-27. [Link]

-

Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. J. Chem. Eng. Data2017 , 62 (11), 3764–3775. [Link]

-

Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Int. J. Mol. Sci.2010 , 11 (4), 1816-1829. [Link]

-

Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Ionic Liquids: PY13FSI and PY14FSI. J. Phys. Chem. B2010 , 114 (49), 16311–16319. [Link]

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes2021 , 9 (2), 337. [Link]

-

The influence of alkyl chain branching on the properties of pyrrolidinium-based ionic electrolytes. Phys. Chem. Chem. Phys.2020 , 22 (32), 18012-18022. [Link]

-

NMR of ionic liquids. Annu. Rep. NMR Spectrosc.2019 , 96, 215-257. [Link]

-

Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chem. Mater.2011 , 23 (9), 2413–2421. [Link]

-

Pyr 1,x TFSI Ionic Liquids (x = 1–8): A Computational Chemistry Study. Molecules2020 , 25 (23), 5649. [Link]

-

Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Am. J. Eng. Res.2021 , 10 (4), 84-92. [Link]

-

Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. Inorg. Chem.2023 , 62 (43), 17688–17697. [Link]

-

Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. J. Lab. Chem. Educ.2022 , 10 (1), 9-19. [Link]

-

NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Crystals2020 , 10 (10), 875. [Link]

-

Influence of solvents on electrochemical stability window of ionic liquid solutions. J. Mol. Liq.2023 , 383, 122045. [Link]

-

Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Int. J. Mol. Sci.2010 , 11 (4), 1816-1829. [Link]

-

Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Ind. Eng. Chem. Res.2014 , 53 (17), 7074–7083. [Link]

-

Effect of the alkyl group on the synthesis and the electrochemical properties of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquids. Electrochim. Acta2008 , 53 (28), 8268-8274. [Link]

-

Synthesis of N,N-butyl-d9-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. [Link]

-

Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Gels2022 , 8 (10), 629. [Link]

-

Microstructural and molecular level characterisation of plastic crystal phases of pyrrolidinium trifluoromethanesulfonyl salts. Solid State Ionics2002 , 154-155, 337-342. [Link]

-

Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Gels2022 , 8 (10), 629. [Link]

-

Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chem. Mater.2011 , 23 (9), 2413–2421. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dro.deakin.edu.au [dro.deakin.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. The influence of alkyl chain branching on the properties of pyrrolidinium-based ionic electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. ajer.org [ajer.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. ceder.berkeley.edu [ceder.berkeley.edu]

- 21. researchgate.net [researchgate.net]

Methodological & Application

The Green Shift: Leveraging 1-Methyl-1-propylpyrrolidinium Bromide for Sustainable Organic Synthesis

In the relentless pursuit of greener and more sustainable chemical processes, the scientific community is increasingly turning its attention to ionic liquids (ILs) as viable alternatives to conventional volatile organic compounds (VOCs). Among these, 1-Methyl-1-propylpyrrolidinium bromide ([PMPL]Br) has emerged as a promising candidate, offering a unique combination of desirable physicochemical properties. This comprehensive guide delves into the practical applications of [PMPL]Br as a recyclable and efficient medium for a range of pivotal organic reactions, providing detailed protocols and insights for researchers, chemists, and drug development professionals.

Introduction: The Promise of a Greener Solvent

This compound belongs to the class of pyrrolidinium-based ionic liquids, which are salts with low melting points. Its key attributes, including negligible vapor pressure, high thermal stability, and excellent solvating power for a wide array of organic and inorganic compounds, position it as a superior choice for sustainable chemistry.[1][2] These properties not only mitigate the environmental and health hazards associated with volatile solvents but also open new avenues for enhanced reaction control and catalyst recycling.

Key Physicochemical Properties of this compound:

| Property | Value/Description | Reference |

| CAS Number | 608140-09-6 | [1] |

| Molecular Formula | C₈H₁₈BrN | [1] |

| Molecular Weight | 208.14 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 107 °C | [4] |

| Key Features | Low volatility, high thermal stability, good solvation for polar compounds. | [1][2] |

This guide will explore the practical application of [PMPL]Br in three fundamental classes of organic reactions: base-catalyzed condensation, palladium-catalyzed cross-coupling, and its role as a phase-transfer catalyst.

Base-Catalyzed Condensation Reactions in [PMPL]Br

Base-catalyzed condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are cornerstones of carbon-carbon bond formation. The use of [PMPL]Br in these reactions can offer significant advantages, including enhanced reaction rates, simplified product isolation, and straightforward catalyst/solvent recycling.

Application Note: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation, a crossed aldol condensation, is a fundamental method for synthesizing chalcones, which are important intermediates in the synthesis of flavonoids and other biologically active compounds.[1] While direct protocols using [PMPL]Br as a solvent are emerging, the principles can be effectively demonstrated through methodologies employing functionalized ionic liquids as soluble supports, highlighting the beneficial role of the ionic liquid environment.[4]

Causality of Experimental Choices:

The use of an ionic liquid medium in the Claisen-Schmidt condensation provides a polar environment that can stabilize the charged intermediates of the reaction, potentially accelerating the rate of condensation. Furthermore, the non-volatile nature of the ionic liquid allows for reactions to be conducted at elevated temperatures without solvent loss, and its immiscibility with common organic solvents facilitates easy separation of the product.

Experimental Protocol: Synthesis of Amino Chalcones using an Ionic Liquid Supported Method

This protocol is adapted from a microwave-assisted liquid-phase synthesis of aminochalcones using an aldehyde-functionalized ionic liquid as a soluble support.[4] This approach showcases the utility of ionic liquids in facilitating clean reactions with high yields and easy purification.

Step 1: Immobilization of the Ketone

-

An aminoacetophenone is first attached to an aldehyde-functionalized ionic liquid support. This step transforms the ketone into a soluble, yet easily separable, form.

Step 2: Claisen-Schmidt Condensation

-

To the ionic liquid-supported aminoacetophenone, add the desired aromatic aldehyde.

-

The reaction can be carried out under microwave irradiation to accelerate the condensation.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Cleavage and Product Isolation

-

Upon completion, the chalcone product is cleaved from the ionic liquid support.

-

The product is then extracted using a suitable organic solvent (e.g., diethyl ether).

-

The ionic liquid, now freed from the product, can be recovered, purified, and reused.

Recyclability: The recovered aldehyde-functionalized ionic liquid can be reused multiple times with minimal loss of activity, demonstrating the economic and environmental benefits of this approach.[4]

Caption: Workflow for Ionic Liquid-Supported Chalcone Synthesis.

Application Note: Knoevenagel Condensation

The Knoevenagel condensation is another vital C-C bond-forming reaction, typically involving an active methylene compound and a carbonyl compound. Pyrrolidinium-based ionic liquids have been demonstrated to be highly effective, reusable catalysts for this transformation, particularly under solvent-free conditions.

Causality of Experimental Choices:

In this context, the pyrrolidinium ionic liquid acts as a basic catalyst, facilitating the deprotonation of the active methylene compound to form the reactive nucleophile. The ionic liquid's ability to dissolve the reactants and stabilize intermediates, coupled with the absence of a volatile solvent, makes for a highly efficient and green protocol.

Experimental Protocol: Solvent-Free Knoevenagel Condensation

This protocol is based on the use of a reusable pyrrolidinium base protic ionic liquid (PyrrIL) for the condensation of long-chain aldehydes with 1,3-dicarbonyl compounds.[3]

Step 1: Reactant and Catalyst Mixing

-

In a reaction vessel, combine the long-chain aldehyde (1 mmol), the active methylene compound (e.g., malononitrile or ethyl acetoacetate, 1.1 mmol), and the pyrrolidinium-based ionic liquid (10 mol%).

Step 2: Reaction

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by TLC.

Step 3: Product Isolation and Catalyst Recycling

-

Upon completion, add water to the reaction mixture.

-

The product, being insoluble in water, will precipitate and can be collected by filtration.

-

The aqueous layer, containing the dissolved ionic liquid catalyst, can be separated.

-

Evaporate the water from the aqueous layer under reduced pressure to recover the ionic liquid.

-

The recovered ionic liquid can be reused in subsequent reactions with no significant loss of activity.[3]

Quantitative Data Summary for Knoevenagel Condensation:

| Aldehyde | Active Methylene Compound | Product Yield (%) | Recyclability (up to 4 cycles) | Reference |

| Dodecanal | Malononitrile | >90% | Maintained high yield | [3] |

| Decanal | Ethyl Cyanoacetate | >85% | Maintained high yield | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are indispensable tools for the formation of C-C bonds in modern organic synthesis. The use of ionic liquids like [PMPL]Br as the reaction medium can facilitate catalyst recycling, a crucial aspect given the high cost and toxicity of palladium catalysts.

While specific literature detailing the use of this compound in Heck and Suzuki reactions is still emerging, the general principles of conducting these reactions in ionic liquids are well-established. The following protocols are based on established procedures for these reactions, with [PMPL]Br proposed as a green solvent alternative.

Application Note: The Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2]

Proposed Experimental Protocol for Heck Reaction in [PMPL]Br:

Step 1: Catalyst and Reagent Preparation

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (as solvent).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and the base (e.g., K₂CO₃ or Et₃N, 2 equivalents).

Step 2: Reaction

-

Add the aryl or vinyl halide (1 equivalent) and the alkene (1.1-1.5 equivalents).

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or GC).

Step 3: Product Isolation and Catalyst/Solvent Recycling

-

Cool the reaction mixture to room temperature.

-

Extract the product with a non-polar organic solvent (e.g., hexane or diethyl ether). The ionic liquid and the palladium catalyst will remain in the ionic liquid phase.

-

Separate the organic layer and wash it with water to remove any residual ionic liquid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

-

The ionic liquid phase containing the catalyst can be washed with fresh organic solvent to remove any remaining product and then dried under vacuum for reuse.

Caption: Mechanism of Phase-Transfer Catalysis.

Safety and Handling

While this compound is considered a "green" solvent due to its low volatility, it is still a chemical and should be handled with appropriate care. It may cause skin and eye irritation. [5]Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Outlook

This compound presents a compelling case as a versatile and environmentally benign solvent and catalyst for a variety of organic transformations. Its application in condensation reactions is well-documented, and its potential in palladium-catalyzed cross-coupling reactions and as a phase-transfer catalyst is significant. As the drive for sustainable chemistry intensifies, the adoption of such green solvents will be crucial in minimizing the environmental footprint of the chemical and pharmaceutical industries. Further research into expanding the scope of reactions in [PMPL]Br and optimizing recycling protocols will undoubtedly solidify its position as a key player in the green chemistry toolkit.

References

-

MDPI. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. [Link]

-

CD BioSustainable-Green Chemistry. This compound. [Link]

-

Wikipedia. Claisen-Schmidt condensation. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

RSC Publishing. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. [Link]

-

Wikipedia. Heck reaction. [Link]

-

NIH. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]

-

Asian Journal of Chemistry. Synthesis of Amino Chalcones in Presence of Ionic Liquid as Soluble Support. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Mastering the Purification of 1-Methyl-1-propylpyrrolidinium bromide: An Application Guide for Researchers

Introduction: The Imperative of Purity in Ionic Liquid Research

1-Methyl-1-propylpyrrolidinium bromide, a member of the pyrrolidinium-based ionic liquids (ILs), is a compound of significant interest across various scientific domains, including electrochemistry and organic synthesis.[1] Its utility as a phase transfer catalyst and electrolyte component is intrinsically linked to its purity.[2] Even trace impurities, such as unreacted starting materials, residual solvents, or degradation byproducts, can profoundly alter the physicochemical properties of the IL, leading to irreproducible experimental results and compromised device performance. This guide provides a detailed exploration of robust purification techniques for this compound, grounded in scientific principles and supported by established methodologies for analogous compounds.

Understanding the Impurity Profile

The purification strategy for any compound begins with a thorough understanding of its potential impurities. This compound is typically synthesized via the quaternization of 1-methylpyrrolidine with 1-bromopropane.

Figure 1. Synthesis of this compound.

Based on this synthesis, the primary impurities are likely to be:

-

Unreacted Starting Materials: Residual 1-methylpyrrolidine and 1-bromopropane.

-

Solvent Residues: Acetonitrile is a common solvent for this type of reaction.[3]

-

Colored Impurities: Often arise from side reactions or degradation, leading to a yellow or brownish hue in the crude product.

Purification Methodologies: From Simple Washes to Adsorbent Treatment

A multi-step approach is often necessary to achieve high purity. The following sections detail several effective techniques, ranging from basic to advanced.

Solvent Washing: A First-Line Defense

For the removal of non-polar impurities, such as residual 1-bromopropane and byproducts from starting material degradation, washing the crude product with a non-polar organic solvent is a simple and effective first step. As ionic liquids are generally insoluble in such solvents, the impurities are selectively partitioned into the wash solvent.

Rationale for Solvent Selection: Solvents like diethyl ether, ethyl acetate, and n-hexane are excellent choices due to their low polarity and volatility, which facilitates their subsequent removal.[3][4] Ethyl acetate and n-hexane have been shown to be effective in removing unreacted reagents in the synthesis of similar pyrrolidinium salts.[4]

Protocol 1: Solvent Washing of Crude this compound

-

Initial Isolation: After synthesis, remove the reaction solvent (e.g., acetonitrile) under reduced pressure using a rotary evaporator to obtain the crude solid or viscous liquid.

-

Solvent Addition: To the crude product in a flask, add a sufficient volume of diethyl ether or ethyl acetate to form a slurry (a 3:1 to 5:1 volume-to-mass ratio is a good starting point).

-

Agitation: Stir the slurry vigorously at room temperature for 30-60 minutes. This ensures intimate contact between the solvent and the ionic liquid, maximizing the extraction of impurities.

-

Separation:

-

If the product is a solid, collect it by vacuum filtration. Wash the solid on the filter with several portions of fresh, cold solvent.

-

If the product is a dense liquid, allow the mixture to settle and decant the solvent. Repeat the washing process 2-3 times.

-

-

Drying: Dry the washed product under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual volatile solvents.

Activated Carbon Treatment: Decolorization and Removal of Organic Impurities

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic molecules, particularly those responsible for coloration.[1] This technique is highly effective for purifying ionic liquid precursors and the final products themselves. A study on the purification of the closely related N-butyl-N-methylpyrrolidinium bromide (PYR14Br) demonstrated the efficacy of using activated charcoal in an aqueous solution.[5]

Rationale: The non-polar surface of activated carbon readily adsorbs organic impurities from a polar medium like water, where the ionic liquid is highly soluble.

Protocol 2: Aqueous Activated Carbon Treatment

-

Dissolution: Dissolve the crude or solvent-washed this compound in deionized water to create a concentrated solution (e.g., 50% w/w).

-

Adsorbent Addition: Add activated carbon powder to the aqueous solution. A typical starting ratio is 5-10% of the mass of the ionic liquid.

-

Adsorption: Heat the mixture to 60-80 °C and stir for 2-4 hours. The elevated temperature can enhance the diffusion and adsorption of impurities.

-

Filtration: While still warm, filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the activated carbon. A hot filtration can prevent premature crystallization if the solution is near saturation. The filtrate should be colorless. If color persists, a second treatment may be necessary.

-

Water Removal: Remove the water from the filtrate using a rotary evaporator.

-

Final Drying: Dry the resulting ionic liquid under high vacuum at 80-100 °C for at least 24 hours to remove residual water. The hygroscopic nature of bromide salts necessitates rigorous drying.[6]

Figure 2. General purification workflow for this compound.

Recrystallization: For Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. This compound has a reported melting point of 107 °C, indicating it is a solid at room temperature and thus a candidate for recrystallization.[7]

Solvent Selection Strategy: The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. Conversely, an anti-solvent should be one in which the compound is insoluble. Common solvent/anti-solvent pairs for ionic liquids include polar solvents like isopropanol, ethanol, or acetonitrile paired with less polar anti-solvents like ethyl acetate or diethyl ether. For pyrrolidinium-based salts, high solubility has been noted in methanol, ethanol, and acetonitrile.[3]

Protocol 3: General Recrystallization Procedure

-

Solvent Screening: In small test tubes, test the solubility of a small amount of the ionic liquid in various solvents (e.g., isopropanol, acetonitrile, ethanol) at room temperature and upon heating.

-

Dissolution: In a flask, dissolve the ionic liquid in a minimal amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under high vacuum.

Purity Assessment: A Multi-faceted Approach

Verifying the purity of the final product is a critical step. No single technique is sufficient; a combination of methods provides the most comprehensive assessment.

NMR Spectroscopy: The Gold Standard for Structural Integrity and Purity

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the ionic liquid and identifying proton- or carbon-containing impurities.

Expected ¹H NMR Chemical Shifts (in D₂O or DMSO-d₆): The chemical shifts can be influenced by the solvent.[8] Based on analogous structures, the following approximate shifts are expected:

-

Propyl Group:

-

CH₃ (triplet): ~0.9 ppm

-

CH₂ (sextet): ~1.7 ppm

-

N-CH₂ (triplet): ~3.2-3.4 ppm

-

-

Pyrrolidinium Ring:

-

N-CH₂ (multiplet): ~3.5-3.7 ppm

-

CH₂ (multiplet): ~2.2 ppm

-

-

Methyl Group:

-

N-CH₃ (singlet): ~3.0-3.1 ppm

-

Purity Determination: The absence of peaks corresponding to starting materials (e.g., 1-bromopropane signals around 3.4 ppm (t), 1.9 ppm (sextet), and 1.0 ppm (t)) and residual solvents (e.g., acetonitrile at ~2.1 ppm) is a strong indicator of purity. Quantitative NMR (qNMR) can also be employed for a precise determination of purity against a certified internal standard.

HPLC Analysis: Quantifying Ionic and Non-ionic Impurities

High-Performance Liquid Chromatography (HPLC) is a sensitive technique for detecting and quantifying impurities. For ionic liquids, which may lack a strong UV chromophore, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) with an Evaporative Light Scattering Detector (ELSD) or charged aerosol detector (CAD) are suitable. A HILIC method has been successfully developed for other pyrrolidinium cations.[9]

Table 1: Suggested HPLC Conditions (adapted from[9])

| Parameter | Condition |

|---|---|

| Column | HILIC (e.g., TSK-GEL Amide-80) |

| Mobile Phase | Acetonitrile/Aqueous buffer (e.g., ammonium formate) gradient |

| Detector | ELSD, CAD, or low UV wavelength (if applicable) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temp. | 30-40 °C |

Karl Fischer Titration: Quantifying Water Content

Given the hygroscopic nature of bromide salts, quantifying the water content is crucial, especially for electrochemical applications. Karl Fischer titration is the standard method for accurately determining water content in ionic liquids.

Conclusion

The purification of this compound to a high degree of purity is an achievable and essential step for its reliable application in research and development. A systematic approach, beginning with solvent washing to remove bulk non-polar impurities, followed by activated carbon treatment to eliminate colored and trace organic contaminants, provides a robust pathway to a high-purity product. Recrystallization offers an alternative or additional step if the compound is crystalline and a suitable solvent system is identified. The purity of the final product must be rigorously verified using a combination of NMR spectroscopy, chromatography, and Karl Fischer titration to ensure the integrity and reproducibility of subsequent experimental work.

References

-

ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

-

CD BioSustainable-Green Chemistry. this compound. [Link]

-

RUA. (2022, November 14). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. [Link]

-

Passerini, S., et al. (2016). About the Purification Route of Ionic Liquid Precursors. ResearchGate. [Link]

-

MDPI. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. [Link]

-

MDPI. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. [Link]

-

PubChem. this compound. [Link]

-

RSC Publishing. (2014). Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations. Analytical Methods. [Link]

-

Wikipedia. 1-Bromopropane. [Link]

-

NIH. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. [Link]

-

ResearchGate. (2014). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. [Link]

- Google Patents.PROCESS FOR EXTRACTING AND PURIFYING SODIUM BROMIDE.

- Google Patents.Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells.

-

MDPI. (2020). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. [Link]

-

ACS Publications. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. [Link]

-

PMC - NIH. (2020). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. [Link]

-

PubMed. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN114105907A - Pyrrolidine ionic liquid and preparation method and application thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US6852229B2 - Method for preparing high-purity ionic liquids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. sustainable-bio.com [sustainable-bio.com]

- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: Formulation of 1-Methyl-1-propylpyrrolidinium Bromide Electrolytes with Additives

Executive Summary

1-Methyl-1-propylpyrrolidinium bromide ([MPPy][Br]) is a high-purity quaternary ammonium salt critical to the advancement of Zinc-Bromine Redox Flow Batteries (ZBBs) and Quasi-Solid State Electrolytes (QSSEs) . Unlike its fluorinated counterparts (e.g., TFSI, FSI) used in lithium-ion systems, the bromide anion variant serves a distinct dual role: it acts as a Bromine Complexing Agent (BCA) to stabilize reactive bromine species and as a phase-transfer catalyst in organic synthesis.

This guide provides a rigorous protocol for synthesizing, purifying, and formulating [MPPy][Br]-based electrolytes. It specifically addresses the integration of functional additives —such as dendrite suppressors and viscosity modifiers—to overcome the inherent limitations of the polybromide "Q-phase" (high viscosity) and zinc anode instability.

Synthesis and Purification Protocol

High-performance electrochemistry begins with purity.[1] Commercial grades of [MPPy][Br] often contain trace water or unreacted amines, which catalyze hydrogen evolution on Zinc anodes.[1]

Synthesis Workflow

Reaction: Nucleophilic substitution (quaternization) of N-methylpyrrolidine with 1-bromopropane.

-

Precursors:

Step-by-Step Protocol:

-

Chilling: Place 1.05 molar equivalents of 1-bromopropane in a round-bottom flask containing acetonitrile (10 mL per gram of reactant). Chill to 0°C in an ice bath.

-

Addition: Dropwise add 1.0 molar equivalent of N-methylpyrrolidine under vigorous stirring. Note: The reaction is exothermic; slow addition prevents thermal degradation.

-

Reflux: Once addition is complete, heat the mixture to 70–80°C (reflux) for 24–48 hours under inert atmosphere.

-

Precipitation: [MPPy][Br] is a white solid at room temperature (MP ~140°C).[1] Cool the solution; if using ethyl acetate, the salt will precipitate spontaneously. If using acetonitrile, remove solvent via rotary evaporation until crystallization begins.[1]

Purification (The "Golden Standard")

Impure BCA leads to irreversible "sludge" formation in ZBBs.

-

Washing: Wash the crude solid 3x with cold diethyl ether or ethyl acetate to remove unreacted precursors.[1]

-

Recrystallization: Dissolve the salt in a minimum amount of hot ethanol or acetonitrile/ethyl acetate (1:1). Allow to cool slowly to 4°C.

-

Vacuum Drying: Dry the crystals at 60°C under high vacuum (<10 mbar) for at least 24 hours to remove lattice solvents.

-

Validation: Check purity via ¹H-NMR (D₂O) and Karl Fischer titration (<50 ppm water is the target).

Formulation A: Aqueous ZBB Electrolyte (Flow Battery)

In Zinc-Bromine batteries, [MPPy][Br] complexes with free bromine (

Challenge: The polybromide phase is highly viscous, leading to slow kinetics. Solution: Use additives to lower viscosity and suppress Zinc dendrites.[1]

Electrolyte Composition Table[1]

| Component | Concentration | Function | Mechanism |

| ZnBr₂ | 2.0 – 3.0 M | Active Species | Source of |

| [MPPy][Br] | 0.5 – 1.0 M | Complexing Agent (BCA) | Forms |

| KCl or NH₄Cl | 2.0 – 3.0 M | Supporting Electrolyte | Increases ionic conductivity; reduces internal resistance.[1] |

| ZnCl₂ | 0.5 M | Additive (Viscosity) | Disrupts hydrogen bonding network; lowers Q-phase viscosity.[1] |

| PEG-400 | 200 ppm | Additive (Dendrite) | Adsorbs on Zn anode; promotes uniform plating (leveling agent). |

Mixing Protocol (Sequential Addition)

Do not mix all solids at once. Exothermic hydration can degrade organic additives.[1]

-

Base Solvent: Start with deionized water (Type II, >10 MΩ·cm) at 60% of final volume.

-

Salt Dissolution: Add ZnBr₂ and KCl/NH₄Cl.[1] Stir until fully dissolved. The solution will be slightly acidic (pH ~4-5).

-

BCA Integration: Add the purified [MPPy][Br].[1] Stir until clear.

-

Additive Doping:

-

Add ZnCl₂ (if using).[1]

-

Add PEG-400 or surfactant additive as a pre-dissolved stock solution (1% w/v) to ensure rapid dispersion.

-

-

Adjustment: Adjust pH to 1.0–3.0 using HBr or HCl. Crucial: High pH (>3) causes ZnO precipitation; Low pH (<1) increases Hydrogen Evolution Reaction (HER).[1]

-

De-aeration: Sparge with Nitrogen for 20 minutes to remove dissolved oxygen.

Formulation B: Quasi-Solid State Gel Electrolyte (GPE)

For flexible electronics or safer zinc-ion batteries, [MPPy][Br] can be gelled.

Composition:

-

Host: PVDF-HFP (Poly(vinylidene fluoride-co-hexafluoropropylene)).[2]

-

Liquid Phase: [MPPy][Br] dissolved in Propylene Carbonate (PC) or used as a molten salt (if operating >140°C).[1]

-

Additive: Boron Nitride (BN) Nanosheets (Thermal stability/Mechanical strength).[1][3]

Protocol:

-

Dissolve PVDF-HFP in Acetone (10 wt%).[1]

-

Add [MPPy][Br] and Zn(TFSI)₂ (if dual salt) to the solution.[1]

-

Disperse BN nanosheets via ultrasonication (30 mins).

-

Cast onto a glass plate and evaporate acetone at room temperature, then vacuum dry at 60°C.

Visual Workflows

Synthesis and Purification Logic

Figure 1: Step-by-step synthesis and purification workflow to ensure electrochemical grade [MPPy][Br].

Electrolyte Formulation & Testing

Figure 2: Logic flow for formulating the electrolyte and validating performance via electrochemical testing.

Analytical Validation

Every batch must be validated before cell assembly.[1]

-

Cyclic Voltammetry (CV):

-

Setup: 3-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

-

Scan Rate: 10–100 mV/s.[1]

-

Success Criteria: Distinct redox peaks for

(-1.0V vs Ag/AgCl) and

-

-

Ionic Conductivity:

References

-

Synthesis & Properties: "The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials." National Institutes of Health (PMC).[1] Link

-

ZBB Application: "Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent." ResearchGate.[1] Link

-

Deep Eutectic Additives: "A Zinc–Bromine Battery with Deep Eutectic Electrolytes." Advanced Science. Link[1]

-

Additives & Safety: "Pyrrolidinium-Based Ionic Liquid Electrolyte with Organic Additive and LiTFSI for High-Safety Lithium-Ion Batteries." ResearchGate.[1] Link

-

General Synthesis: "this compound | C8H18BrN." PubChem. Link

Sources

Application Notes & Protocols for 1-Methyl-1-propylpyrrolidinium-Based Ionic Liquids in High-Performance Supercapacitors

Introduction: The Role of Pyrrolidinium-Based Ionic Liquids in Energy Storage